N-(2,5-dichlorophenyl)-2-hydroxybenzamide
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Overview
Description
N-(2,5-dichlorophenyl)-2-hydroxybenzamide is an organic compound characterized by the presence of a dichlorophenyl group and a hydroxybenzamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,5-dichlorophenyl)-2-hydroxybenzamide typically involves the reaction of 2,5-dichloroaniline with salicylic acid under specific conditions. The reaction is usually carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond. The reaction mixture is stirred at room temperature for several hours, followed by purification through recrystallization or chromatography to obtain the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, solvent, and reaction time, is crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
N-(2,5-dichlorophenyl)-2-hydroxybenzamide can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a quinone derivative.
Reduction: The amide group can be reduced to form an amine derivative.
Substitution: The chlorine atoms on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like sodium hydroxide (NaOH) or potassium carbonate (K2CO3).
Major Products
Oxidation: Formation of quinone derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
N-(2,5-dichlorophenyl)-2-hydroxybenzamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor ligand.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(2,5-dichlorophenyl)-2-hydroxybenzamide involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The compound may also interact with cellular receptors, modulating signaling pathways and exerting biological effects.
Comparison with Similar Compounds
Similar Compounds
- N-(2,5-dichlorophenyl)succinamic acid
- N-(2,5-dichlorophenyl)-2-(2,4-dihydroxybenzylidene)hydrazino-2-oxoacetamide
- N-(2,5-dichlorophenyl)-2-(2-hydroxybenzylidene)hydrazino-2-oxoacetamide
Uniqueness
N-(2,5-dichlorophenyl)-2-hydroxybenzamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its dichlorophenyl group enhances its stability and lipophilicity, while the hydroxybenzamide moiety contributes to its potential as an enzyme inhibitor or receptor ligand.
Properties
CAS No. |
6137-53-7 |
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Molecular Formula |
C13H9Cl2NO2 |
Molecular Weight |
282.12 g/mol |
IUPAC Name |
N-(2,5-dichlorophenyl)-2-hydroxybenzamide |
InChI |
InChI=1S/C13H9Cl2NO2/c14-8-5-6-10(15)11(7-8)16-13(18)9-3-1-2-4-12(9)17/h1-7,17H,(H,16,18) |
InChI Key |
ASUQFVCHQFKKFN-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)NC2=C(C=CC(=C2)Cl)Cl)O |
Origin of Product |
United States |
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